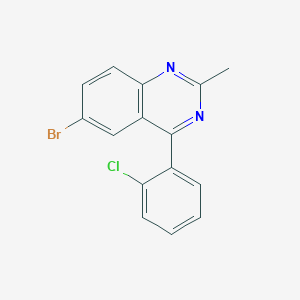
Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-bromo-4-(2-chlorophényl)-2-méthylquinazoline est un composé chimique appartenant à la famille des quinazolines. Les quinazolines sont des composés organiques aromatiques hétérocycliques qui contiennent un cycle benzénique fusionné à un cycle pyrimidine. La présence de groupes brome, chlore et méthyle dans ce composé le rend unique et potentiellement utile dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-bromo-4-(2-chlorophényl)-2-méthylquinazoline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à bromer la 4-(2-chlorophényl)-2-méthylquinazoline en utilisant du brome ou un agent bromant dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme à une plage de températures de 0 à 25 °C.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir la pureté souhaitée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 6-bromo-4-(2-chlorophényl)-2-méthylquinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les atomes de brome et de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation de dérivés de quinazoline avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Formation de dérivés de quinazoline réduits.
Substitution : Formation de dérivés de quinazoline avec des groupes fonctionnels substitués.
Applications de recherche scientifique
La 6-bromo-4-(2-chlorophényl)-2-méthylquinazoline a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes et des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 6-bromo-4-(2-chlorophényl)-2-méthylquinazoline implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant ou modulant leur activité. La présence d'atomes de brome et de chlore améliore son affinité de liaison et sa spécificité envers ces cibles. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes et les processus métaboliques.
Applications De Recherche Scientifique
Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-bromo-4-(2-chlorophényl)-2-(1-pipéridinyl)quinazoline
- 6-bromo-4-(2-chlorophényl)-2-[4-(2-chlorophényl)-1-pipérazinyl]quinazoline
Unicité
La 6-bromo-4-(2-chlorophényl)-2-méthylquinazoline est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
96407-26-0 |
|---|---|
Formule moléculaire |
C15H10BrClN2 |
Poids moléculaire |
333.61 g/mol |
Nom IUPAC |
6-bromo-4-(2-chlorophenyl)-2-methylquinazoline |
InChI |
InChI=1S/C15H10BrClN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 |
Clé InChI |
AERXSYISNCHFQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B12122046.png)
![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
![Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-](/img/structure/B12122061.png)
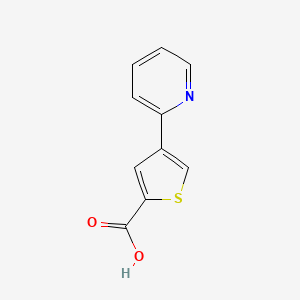
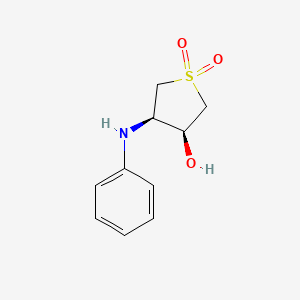
![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
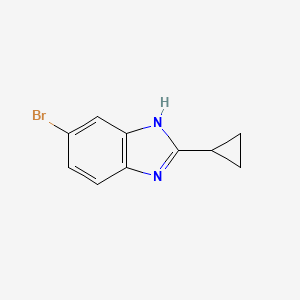

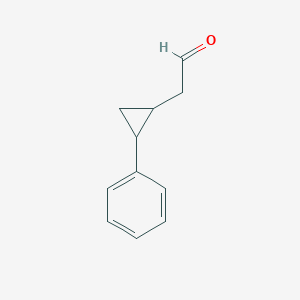
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
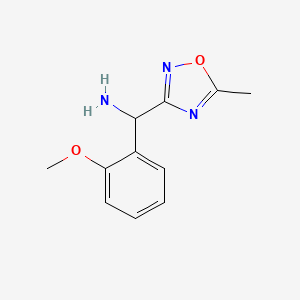
![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
